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Compound of Interest

Compound Name: 3-Amino-3-p-tolylpropan-1-ol

Cat. No.: B1287887 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the spectroscopic data for 3-Amino-3-p-
tolylpropan-1-ol and its structural analogs. The presented data, including predicted values for

the target compound, serves to facilitate its structural confirmation and differentiation from

similar molecules. Detailed experimental protocols for the acquisition of spectroscopic data are

also provided.

Predicted and Comparative Spectroscopic Data
To facilitate the structural elucidation of 3-Amino-3-p-tolylpropan-1-ol, its predicted ¹H NMR,

¹³C NMR, and IR data are presented alongside the experimental data of three structurally

related compounds: 3-Amino-1-phenylpropan-1-ol, 3-Phenylpropan-1-ol, and p-Toluidine. Mass

spectrometry data is also included for the analogs to predict the fragmentation pattern of the

target molecule.

¹H NMR Data (Predicted and Experimental, CDCl₃, ppm)
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Proton

Assignment

3-Amino-3-p-

tolylpropan-1-ol

(Predicted)

3-Amino-1-

phenylpropan-

1-ol

3-

Phenylpropan-

1-ol

p-Toluidine

-CH₃ (tolyl) ~2.3 (s, 3H) - - 2.23 (s, 3H)[1]

-CH₂-CH(NH₂)- ~1.8-2.0 (m, 2H) - 1.89 (quint, 2H) -

-CH₂-OH ~3.7-3.8 (t, 2H) - 3.69 (t, 2H) -

-CH(NH₂)- ~4.1-4.2 (t, 1H) - - -

Ar-H (ortho to

CH₃)
~7.1 (d, 2H) 7.2-7.4 (m, 5H) 7.1-7.3 (m, 5H)

6.94-6.96 (d, 2H)

[1]

Ar-H (meta to

CH₃)
~7.2 (d, 2H) 7.2-7.4 (m, 5H) 7.1-7.3 (m, 5H)

6.57-6.60 (d, 2H)

[1]

-NH₂ ~1.6 (br s, 2H) - - 3.49 (s, 2H)[1]

-OH ~2.5 (br s, 1H) - 2.1 (br s, 1H) -

¹³C NMR Data (Predicted and Experimental, CDCl₃, ppm)
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Carbon

Assignment

3-Amino-3-p-

tolylpropan-1-ol

(Predicted)

3-Amino-1-

phenylpropan-

1-ol

3-

Phenylpropan-

1-ol

p-Toluidine

-CH₃ (tolyl) ~21.0 - - 20.42[1]

-CH₂-CH(NH₂)- ~40.0 - 34.2 -

-CH(NH₂)- ~55.0 - - -

-CH₂-OH ~62.0 - 62.4 -

Ar-C (C-CH₃) ~137.0 - 142.1 127.61[1]

Ar-C (ortho to

CH₃)
~129.0 128.6 128.5 129.76[1]

Ar-C (meta to

CH₃)
~126.0 126.0 125.9 115.28[1]

Ar-C (ipso to

CH(NH₂))
~142.0 145.0 - -

IR Data (Predicted and Experimental, cm⁻¹)
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Functional

Group

3-Amino-3-p-

tolylpropan-1-ol

(Predicted)

3-Amino-1-

phenylpropan-

1-ol

3-

Phenylpropan-

1-ol

p-Toluidine

O-H stretch

(alcohol)
~3350 (broad) ~3360 (broad) 3330 (broad) -

N-H stretch

(amine)
~3300, ~3200 ~3300, ~3200 - 3420, 3340

C-H stretch

(aromatic)
~3020 ~3030 3025 3020

C-H stretch

(aliphatic)
~2930, ~2870 ~2940, ~2870 2935, 2860 2915

C=C stretch

(aromatic)
~1610, ~1510 ~1600, ~1490 1603, 1496 1620, 1510

C-O stretch

(alcohol)
~1050 ~1050 1048 -

C-N stretch

(amine)
~1220 ~1220 - 1270

Mass Spectrometry Data (m/z)
Compound Molecular Ion (M⁺) Key Fragments

3-Amino-1-phenylpropan-1-ol 151 134 (M-NH₃), 121, 106, 91, 77

3-Phenylpropan-1-ol 136
118 (M-H₂O), 117, 105, 92, 91,

77[2][3]

p-Toluidine 107 106 (M-H), 92, 77

Based on the data from its analogs, the mass spectrum of 3-Amino-3-p-tolylpropan-1-ol
(MW: 165.23) is expected to show a molecular ion peak at m/z 165. Key fragmentation

pathways would likely involve the loss of ammonia (NH₃) to give a fragment at m/z 148, loss of

a water molecule (H₂O) to give a fragment at m/z 147, and cleavage of the benzylic C-C bond

to yield a tolyl-containing fragment.
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Experimental Protocols
Standard protocols for acquiring the spectroscopic data are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6-0.7 mL of

deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal

standard.[4][5] The solution should be transferred to a clean, dry 5 mm NMR tube.[4][6]

¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher field

spectrometer. Typical parameters include a spectral width of 16 ppm, a relaxation delay of 1-

2 seconds, and 16-32 scans.

¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum on the same instrument. Due to

the lower natural abundance and sensitivity of the ¹³C nucleus, a greater number of scans

(typically 1024 or more) and a larger sample concentration (20-50 mg) may be required for a

good signal-to-noise ratio.[4] A proton-decoupled pulse sequence is standard.

Fourier-Transform Infrared (FTIR) Spectroscopy
Sample Preparation (Neat Liquid/Oil): If the sample is a liquid or oil, a thin film can be

prepared by placing a drop of the sample between two polished potassium bromide (KBr) or

sodium chloride (NaCl) salt plates.[7]

Sample Preparation (Solid - KBr Pellet): If the sample is a solid, grind a small amount (1-2

mg) of the sample with approximately 100-200 mg of dry KBr powder using an agate mortar

and pestle. Press the resulting powder into a transparent pellet using a hydraulic press.

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. A background

spectrum of the empty sample holder (for thin films) or a pure KBr pellet should be recorded

and subtracted from the sample spectrum.

Mass Spectrometry (MS)
Sample Introduction: For a volatile and thermally stable compound like 3-Amino-3-p-
tolylpropan-1-ol, direct insertion or gas chromatography-mass spectrometry (GC-MS) are
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suitable methods.[8][9] For direct insertion, a small amount of the sample is placed in a

capillary tube and introduced directly into the ion source.[8]

Ionization: Electron Ionization (EI) at 70 eV is a standard method for generating a

reproducible fragmentation pattern that can be compared to spectral libraries.[10]

Analysis: The mass analyzer separates the resulting ions based on their mass-to-charge

ratio (m/z), and a detector records their relative abundance.

Workflow for Spectroscopic Confirmation
The logical workflow for confirming the structure of 3-Amino-3-p-tolylpropan-1-ol using the

described spectroscopic techniques is illustrated below.
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Spectroscopic Confirmation Workflow

Sample Preparation

Spectroscopic Analysis

Data Analysis and Confirmation

Synthesized Compound
(3-Amino-3-p-tolylpropan-1-ol)

Purification
(e.g., Chromatography, Recrystallization)

NMR Spectroscopy
(¹H and ¹³C)

Dissolve in CDCl₃

FTIR Spectroscopy

Prepare thin film or KBr pellet

Mass Spectrometry

Direct insertion or GC injection

Structure Elucidation
(Integration, Chemical Shifts, Coupling, Functional Groups, m/z)

Comparison with Predicted Data
and Analogs

Structural Confirmation

Click to download full resolution via product page

Caption: Workflow for the spectroscopic confirmation of 3-Amino-3-p-tolylpropan-1-ol.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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